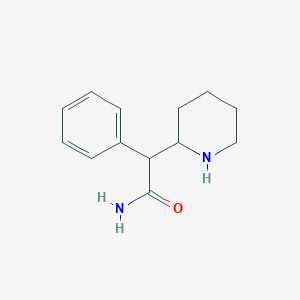

2-Phényl-2-(pipéridin-2-yl)acétamide

Vue d'ensemble

Description

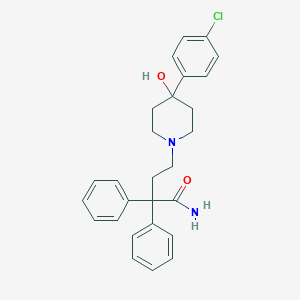

GR 89696 : est un composé synthétique connu pour son action hautement sélective en tant qu'agoniste du récepteur κ-opioïde. Il a été étudié de manière approfondie dans divers modèles animaux et est reconnu pour sa sélectivité envers le sous-type κ2 des récepteurs opioïdes . Ce composé a montré un potentiel dans la prévention du prurit (démangeaisons) induit par les analgésiques opioïdes conventionnels sans les effets secondaires supplémentaires généralement associés aux agonistes kappa non sélectifs .

Applications De Recherche Scientifique

Chemistry: GR 89696 is used as a tool compound in the study of κ-opioid receptors. Its high selectivity makes it valuable for investigating the pharmacological properties and signaling pathways associated with these receptors .

Biology: In biological research, GR 89696 is employed to study the physiological and behavioral effects of κ-opioid receptor activation. It has been used in animal models to explore its potential in modulating pain, stress, and addiction .

Medicine: The compound has shown promise in preclinical studies for its potential to prevent pruritus without affecting analgesia. This makes it a candidate for developing new treatments for opioid-induced itching .

Industry: GR 89696 is used in the development of new pharmacological agents targeting κ-opioid receptors. Its unique properties make it a valuable lead compound in drug discovery and development .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du GR 89696 implique plusieurs étapes, en commençant par la préparation de la structure de base de la pipérazine. Les étapes clés comprennent :

Formation du Noyau de Pipérazine : Le noyau de pipérazine est synthétisé par une série de réactions impliquant la condensation d'amines et de chlorures d'acyle appropriés.

Introduction du Groupe Pyrrolidinylméthyle : Cette étape implique l'alkylation du noyau de pipérazine avec des dérivés de la pyrrolidine.

Acétylation avec le Chlorure de Dichlorophénylacétyle : La dernière étape implique l'acétylation du dérivé de la pipérazine avec le chlorure de 3,4-dichlorophénylacétyle pour obtenir le produit final.

Méthodes de Production Industrielle : La production industrielle du GR 89696 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la capacité d'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions :

Oxydation : Le GR 89696 peut subir des réactions d'oxydation, en particulier au niveau du groupe pyrrolidinylméthyle, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle présents dans le composé, entraînant la formation d'analogues réduits.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions d'halogénation impliquent souvent des réactifs comme l'iodure de sodium ou le nitrate d'argent.

Principaux Produits Formés :

Dérivés Oxydés : Il s'agit notamment de dérivés hydroxylés et cétoniques.

Analogues Réduits : Ce sont principalement des alcools et des amines.

Composés Substitués : Il s'agit notamment de divers dérivés halogénés et alkylés.

Applications de la Recherche Scientifique

Chimie : Le GR 89696 est utilisé comme composé de référence dans l'étude des récepteurs κ-opioïdes. Sa haute sélectivité en fait un outil précieux pour étudier les propriétés pharmacologiques et les voies de signalisation associées à ces récepteurs .

Biologie : En recherche biologique, le GR 89696 est utilisé pour étudier les effets physiologiques et comportementaux de l'activation des récepteurs κ-opioïdes. Il a été utilisé dans des modèles animaux pour explorer son potentiel dans la modulation de la douleur, du stress et de la dépendance .

Médecine : Le composé s'est révélé prometteur dans des études précliniques pour son potentiel à prévenir le prurit sans affecter l'analgésie. Cela en fait un candidat pour le développement de nouveaux traitements contre les démangeaisons induites par les opioïdes .

Industrie : Le GR 89696 est utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs κ-opioïdes. Ses propriétés uniques en font un composé de référence précieux dans la découverte et le développement de médicaments .

Mécanisme d'Action

Le GR 89696 exerce ses effets en se liant sélectivement aux récepteurs κ-opioïdes, en particulier au sous-type κ2. Lors de la liaison, il active le récepteur, conduisant à l'inhibition de l'activité de l'adénylate cyclase et à une diminution des niveaux d'adénosine monophosphate cyclique (AMPc). Cela entraîne la modulation de diverses voies de signalisation en aval, conduisant finalement à ses effets pharmacologiques .

Mécanisme D'action

GR 89696 exerts its effects by selectively binding to κ-opioid receptors, particularly the κ2 subtype. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of various downstream signaling pathways, ultimately leading to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Composés Similaires :

U-50488 : Un autre agoniste sélectif des récepteurs κ-opioïdes ayant des propriétés pharmacologiques similaires.

Salvinorin A : Un agoniste naturel des récepteurs κ-opioïdes dérivé de la plante Salvia divinorum.

Nalfurafine : Un agoniste synthétique des récepteurs κ-opioïdes utilisé en clinique au Japon pour le traitement du prurit.

Unicité du GR 89696 : Le GR 89696 est unique en raison de sa haute sélectivité pour le sous-type κ2 des récepteurs opioïdes. Cette sélectivité réduit le risque d'effets secondaires généralement associés aux agonistes non sélectifs des récepteurs κ-opioïdes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

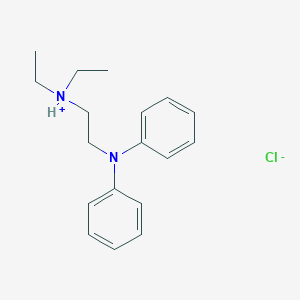

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMNWPXAYKPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864887 | |

| Record name | alpha-Phenylpiperidine-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-39-2 | |

| Record name | α-Phenyl-2-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenyl-2-piperidineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Phenylpiperidine-2-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylpiperidine-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

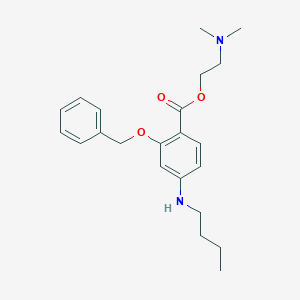

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the enantiomeric composition of 2-Phenyl-2-(2-piperidyl)acetamide?

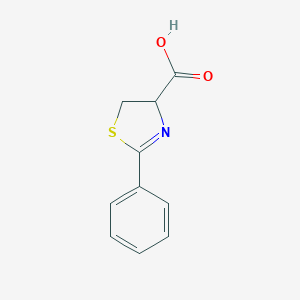

A1: Many pharmaceuticals exhibit chirality, meaning they exist in two non-superimposable mirror image forms called enantiomers. These enantiomers can have different biological activities. Therefore, determining the enantiomeric composition of a chiral drug like 2-Phenyl-2-(2-piperidyl)acetamide is crucial for understanding its pharmacological profile. The research paper explores a routine method for evaluating the enantiomeric purity of primary amides, which is essential for drug development and quality control. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)